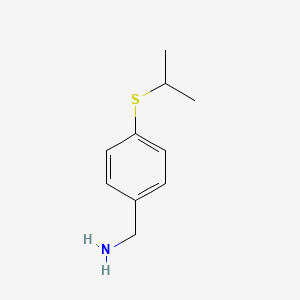

4-(Isopropylthio)benzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

(4-propan-2-ylsulfanylphenyl)methanamine |

InChI |

InChI=1S/C10H15NS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 |

InChI Key |

GUQCKXBHBXOXBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Isopropylthio Benzylamine

Strategies for the Construction of the Benzylamine (B48309) Core

The formation of the benzylamine core from its corresponding benzaldehyde (B42025) or benzonitrile (B105546) precursor is a fundamental transformation in organic synthesis. Several reductive methods are prominent in the literature for this purpose.

Catalytic Reductive Amination Approaches

Catalytic reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comd-nb.info This process typically involves the reaction of an aldehyde or ketone with an amine source, such as ammonia (B1221849), to form an imine intermediate. askfilo.com This intermediate is then reduced in situ to the desired amine. masterorganicchemistry.combloomtechz.com The reaction is favored in both laboratory and industrial settings due to its efficiency and often mild reaction conditions. bloomtechz.comnih.gov

For the synthesis of 4-(isopropylthio)benzylamine, this approach would utilize 4-(isopropylthio)benzaldehyde as the starting material. The reaction proceeds through the nucleophilic addition of ammonia to the carbonyl group, forming a hemiaminal which then dehydrates to a Schiff base (imine). bloomtechz.com Subsequent reduction of the imine yields the final primary amine. askfilo.com

A variety of catalytic systems and reducing agents have been developed to facilitate this transformation, offering different levels of selectivity and reactivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comorganic-chemistry.org The choice of catalyst is crucial and can range from noble metals like palladium and platinum to more earth-abundant metals such as iron, cobalt, and nickel. d-nb.infonih.govcardiff.ac.uk

Table 1: Selected Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Key Features |

|---|---|---|

| Iron (Fe) Complexes | H₂ / Aqueous Ammonia | Utilizes an earth-abundant metal; good functional group tolerance. d-nb.info |

| Cobalt Borate (CoBOx) | H₂ / Ammonia | Acts as an in-situ precursor for Co nanoparticles, showing high activity. nih.gov |

| Palladium on Carbon (Pd/C) | H₂ / Ammonia | A classic and efficient heterogeneous catalyst for hydrogenation. researchgate.net |

| Nickel Nanoparticles | Isopropanol | Employs transfer hydrogenation, avoiding the use of H₂ gas. organic-chemistry.org |

| Indium(III) Chloride (InCl₃) | Triethylsilane (Et₃SiH) | Offers high chemoselectivity under mild conditions. organic-chemistry.orgresearchgate.net |

Reduction of Aromatic Nitriles and Aldehydes to Amines

An alternative strategy for constructing the benzylamine moiety involves the direct reduction of related functional groups, primarily aromatic nitriles and aldehydes.

The reduction of 4-(isopropylthio)benzonitrile (B8410384) offers a direct route to this compound. google.com This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk Catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or its salts in the presence of a catalyst such as palladium on carbon (Pd/C), is another viable method that avoids the need for high-pressure hydrogen gas. cardiff.ac.uk Photocatalytic methods using palladium-loaded titanium(IV) oxide have also been shown to reduce benzonitrile to benzylamine. rsc.org

Alternatively, the synthesis can proceed from a halogenated precursor. For instance, 4-bromobenzaldehyde (B125591) can be converted to 4-bromobenzaldehyde oxime, which is then hydrogenated to 4-bromobenzylamine (B181089). google.com This halogenated amine can subsequently undergo thiolation. The hydrogenation of the oxime is typically carried out using catalysts like platinum under anhydrous conditions to achieve high yield and selectivity. google.com

Alternative Amination Reactions

Beyond reductive amination, other chemical transformations can be employed to form the benzylamine structure. Electrophilic amination reactions represent one such alternative. These methods utilize reagents that deliver an amino group to a nucleophilic substrate. For example, hypervalent iodine reagents have been investigated for their ability to participate in amination reactions, offering a different mechanistic pathway compared to reductive methods. beilstein-journals.org

Introduction of the Isopropylthio Moiety onto the Aromatic Ring System

Thiolation Reactions of Halogenated Benzenes

A common and direct method for introducing the isopropylthio group is through the reaction of a halogenated benzene (B151609) derivative with an isopropylthiolate source. This can be achieved via nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions. For example, a starting material like 4-bromobenzylamine could be coupled with sodium isopropylthiolate in the presence of a suitable catalyst, such as a copper or palladium complex, to form the desired C-S bond. google.comepo.org The reactivity of halogenated benzylamines makes them useful intermediates for such transformations. google.com Patent literature describes the synthesis of 2-chloro-4-(isopropylthio)benzonitrile, indicating that thiolation of a dichlorinated benzonitrile is a feasible route. google.com

Functional Group Interconversions Involving Sulfur

Functional group interconversion (FGI) provides another synthetic avenue, where one sulfur-containing group is transformed into another. solubilityofthings.comnumberanalytics.com For instance, the synthesis could begin with a 4-mercaptobenzylamine derivative, which is then alkylated on the sulfur atom using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. sciencemadness.org This approach builds the desired thioether from a thiol precursor.

Conversely, it is also possible to reduce a higher oxidation state of sulfur. A 4-(isopropylsulfinyl)benzylamine or 4-(isopropylsulfonyl)benzylamine could be reduced to the corresponding thioether. While the oxidation of thioethers to sulfoxides and sulfones is a common transformation, the reverse reduction is also a well-established FGI. solubilityofthings.com

Synthesis of Precursors and Key Intermediates for this compound

The preparation of this compound typically proceeds through key intermediates, primarily 4-(isopropylthio)benzaldehyde and 4-(isopropylthio)benzonitrile.

The synthesis of 4-(isopropylthio)benzaldehyde can be achieved through the reaction of a suitable starting material with isopropyl thiol. For instance, derivatives of benzaldehyde can undergo thioether formation. This reaction often involves a nucleophilic substitution where a thiol, like isopropylthiol, reacts in the presence of a base.

Another important precursor is 4-(isopropylthio)benzonitrile . This compound can be synthesized from starting materials like 2-chloro-4-(isopropylthio)benzonitrile. google.com The subsequent reduction of the nitrile group provides a direct route to this compound.

The final step in the synthesis of this compound from these precursors involves either reductive amination of the aldehyde or reduction of the nitrile.

Reductive amination of 4-(isopropylthio)benzaldehyde: This is a widely used method for forming amines from aldehydes. masterorganicchemistry.com The process involves the reaction of the aldehyde with an amine source, such as ammonia, to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.comecampus.com Various reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorientjchem.org The choice of reducing agent can be critical for selectivity, especially when other reducible functional groups are present. masterorganicchemistry.com

Reduction of 4-(isopropylthio)benzonitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govrsc.org Catalytic transfer hydrogenation using palladium on carbon with a hydrogen donor like triethylammonium (B8662869) formate (B1220265) is another effective method. cardiff.ac.uk

A summary of common precursors is presented in the table below.

| Precursor Name | Chemical Structure | Synthetic Route to this compound |

| 4-(Isopropylthio)benzaldehyde | C₁₀H₁₂OS | Reductive Amination masterorganicchemistry.comecampus.com |

| 4-(Isopropylthio)benzonitrile | C₁₀H₁₁NS | Reduction of the nitrile group nih.govrsc.org |

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the amine group, substitutions on the aromatic ring, and transformations involving the thioether linkage.

Amine Functionalization and Amide Formation

The primary amine group of this compound is a key site for derivatization. It readily undergoes reactions to form a variety of functional groups, with amide formation being one of the most common transformations.

Amide Synthesis: this compound can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield the corresponding amides. For example, reaction with an activated carboxylic acid can lead to the formation of an N-acyl derivative.

Aromatic Ring Substitutions and Modifications

The benzene ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The positions on the ring ortho and meta to the existing substituents are potential sites for introducing new functional groups. The directing effects of the existing isopropylthio and aminomethyl groups will influence the regioselectivity of these reactions.

Transformations Involving the Thioether Linkage

The thioether group is another reactive handle on the this compound scaffold. It can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. For instance, reacting a similar compound, 2-chloro-4-(isopropylthio)benzoic acid, can lead to the formation of 2-chloro-4-(isopropylsulfonyl)benzoic acid. google.com These transformations can significantly alter the electronic and steric properties of the molecule.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of precursors, such as the formation of a thioether linkage, the choice of solvent and base is important. For instance, in the preparation of 4-(isopropylthio)-3-(trifluoromethyl)nitrobenzene, dimethyl sulfoxide (DMSO) was used as the solvent and aqueous sodium hydroxide (B78521) as the base, resulting in a high yield of 99%. prepchem.com

In the reductive amination step, the choice of reducing agent and reaction conditions can significantly impact the outcome. While strong reducing agents like LiAlH₄ are effective for nitrile reduction, milder and more selective reagents like NaBH₃CN are often preferred for reductive amination to avoid side reactions. masterorganicchemistry.comnih.gov The use of continuous flow reactors has also been shown to improve reaction yields and safety in similar syntheses.

The table below summarizes key considerations for optimizing the synthesis.

| Reaction Step | Key Parameters for Optimization | Example Conditions |

| Thioether Formation | Solvent, Base, Temperature | DMSO, aq. NaOH, exothermic to 50°C prepchem.com |

| Nitrile Reduction | Reducing Agent, Solvent | LiAlH₄ in THF nih.gov |

| Reductive Amination | Reducing Agent, Catalyst, pH | NaBH₃CN, Ti(OiPr)₄ masterorganicchemistry.com |

Advanced Purification Techniques for this compound and its Derivatives

After synthesis, purification is a crucial step to isolate the desired product in high purity. Common laboratory techniques like extraction, washing, and drying are typically followed by more advanced purification methods. prepchem.com

Column chromatography on silica (B1680970) gel is a widely used technique for purifying this compound and its derivatives. prepchem.com The choice of eluent system (a mixture of solvents) is critical for achieving good separation of the target compound from impurities.

For more challenging separations or for obtaining very high purity material, reverse-phase High-Performance Liquid Chromatography (HPLC) can be employed. google.com This technique utilizes a non-polar stationary phase and a polar mobile phase, and is particularly effective for purifying polar compounds.

The selection of the appropriate purification technique depends on the scale of the reaction, the nature of the impurities, and the required purity of the final product.

Spectroscopic and Structural Analysis of this compound Faces Data Unavailability

A comprehensive spectroscopic characterization and detailed structural elucidation of the chemical compound this compound cannot be provided at this time due to a lack of available scientific data. Extensive searches for experimental and research findings on this specific molecule have not yielded the necessary spectroscopic information.

The intended article was to be structured around a detailed analysis of the compound's nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, and infrared (IR) spectroscopy results. This would have included:

NMR Spectroscopy: A thorough examination of the Proton (¹H) and Carbon-13 (¹³C) NMR spectra to determine the chemical environment of each atom. Further analysis using two-dimensional NMR techniques such as COSY, HSQC, and HMBC was planned to establish the connectivity and spatial relationships between atoms within the molecule.

Mass Spectrometry: Analysis of the compound's mass-to-charge ratio to confirm its molecular weight. High-resolution mass spectrometry (HRMS) would have been used to determine the precise elemental composition, and fragmentation analysis would have provided insights into the compound's structure.

Infrared Spectroscopy: Identification of the characteristic absorption bands to confirm the presence of key functional groups within the this compound molecule.

Unfortunately, the raw spectral data, or even tabulated summaries of these analyses for this compound, are not present in the currently accessible scientific literature. While general principles of these spectroscopic techniques are well-established, their application to this specific compound has not been documented in a way that would allow for the creation of a detailed and accurate scientific article as per the requested outline.

Further research and publication of the spectroscopic data for this compound are required before a comprehensive and authoritative article on its characterization can be written.

Spectroscopic Characterization and Structural Elucidation of 4 Isopropylthio Benzylamine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule, such as 4-(Isopropylthio)benzylamine, is exposed to UV or visible light, its electrons can be promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* and n → π* types. The benzene ring contains a system of π-electrons, and the absorption of UV light can excite these electrons from a π bonding orbital to a π* antibonding orbital. These π → π* transitions are generally strong and result in significant absorption bands.

The presence of the sulfur atom (thioether group) and the nitrogen atom (amine group) introduces non-bonding electrons (n-electrons) into the molecular structure. These electrons can also be excited to a π* antibonding orbital of the benzene ring, resulting in n → π* transitions. These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The solvent used for the analysis can influence the position and intensity of these absorption bands. Polar solvents can interact with the non-bonding electrons, often leading to a shift in the absorption maximum (λmax). A summary of expected electronic transitions for this compound is presented in Table 1.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Benzene ring | Shorter wavelength UV | High |

Note: Specific λmax values and molar absorptivity coefficients (ε) for this compound are dependent on experimental conditions, including the solvent used, and require empirical determination.

Advanced Spectroscopic and Diffraction Methods for Solid-State Characterization

The process involves growing a suitable single crystal of the compound and irradiating it with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

For this compound, X-ray crystallography would reveal:

The precise geometry of the benzene ring.

The bond lengths and angles of the isopropylthio and aminomethyl substituents.

The torsional angles, describing the orientation of the substituents relative to the benzene ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Table 2 summarizes the type of structural information that can be obtained from single-crystal X-ray diffraction of this compound.

Table 2: Structural Parameters from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths | Distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsional Angles | Dihedral angles describing molecular conformation. |

Note: The successful application of this technique is contingent upon the ability to grow high-quality single crystals of this compound.

Analytical Methods for Purity Assessment

Ensuring the purity of a chemical compound is crucial for its use in research and other applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for assessing the purity of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

In HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector, often a mass spectrometer (MS), is used for detection and identification. The primary amine group in this compound may require derivatization to improve its chromatographic behavior and prevent peak tailing.

Table 3 provides a comparison of these two techniques for the purity assessment of this compound.

Table 3: Comparison of HPLC and GC for Purity Assessment

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Stationary Phase | C18, C8, Phenyl, Cyano | Polysiloxanes, Polyethylene glycol |

| Typical Mobile Phase | Water/Acetonitrile, Water/Methanol | Helium, Nitrogen, Hydrogen |

| Derivatization | Generally not required. | May be required for the amine group. |

| Detection | UV, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Applicability | Well-suited for a wide range of organic molecules, including those that are not volatile. | Suitable for volatile and thermally stable compounds. |

Note: The choice of method and specific parameters (e.g., column, mobile phase, temperature program) would need to be optimized for the specific analysis of this compound.

Computational and Theoretical Chemistry Studies of 4 Isopropylthio Benzylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov DFT is employed to optimize the molecular geometry of 4-(Isopropylthio)benzylamine, determining the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated.

Key parameters obtained from DFT calculations include:

Total Energy: Indicates the stability of the molecule.

Dipole Moment: Provides information about the polarity of the molecule.

Mulliken Atomic Charges: Describes the distribution of electron charge among the atoms, which is crucial for understanding intermolecular interactions. researchgate.net

Molecular Electrostatic Potential (MEP): This surface map illustrates the regions of a molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. orientjchem.org

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Value |

|---|---|

| Total Energy | -853.7 Hartree |

| Dipole Moment | 2.15 Debye |

| Mulliken Charge on Sulfur | -0.15 e |

| Mulliken Charge on Nitrogen | -0.42 e |

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity. researchgate.net

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the ionization potential.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt various conformations.

Conformational Analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (low-energy states) and the energy barriers between them. This can be achieved by rotating the single bonds in the molecule and calculating the energy at each step.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound moves and changes its conformation in a simulated environment (e.g., in water). This can reveal the preferred conformations and the flexibility of the molecule. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. orientjchem.org This helps in assigning the experimentally observed vibrational modes to specific atomic motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (C-S stretch) | 680 cm⁻¹ | 685 cm⁻¹ |

| ¹H NMR Chemical Shift (CH of isopropyl) | 3.1 ppm | 3.0 ppm |

| UV-Vis λmax | 258 nm | 260 nm |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The process involves:

Obtaining the 3D structures of both the ligand and the target protein.

Sampling a large number of possible binding poses of the ligand in the active site of the protein.

Using a scoring function to estimate the binding affinity for each pose.

The results of a docking simulation can provide information about the binding energy, the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnanobioletters.com

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov In silico SAR methods use computational models to predict the activity of new compounds based on their structural features.

For this compound, an SAR study might involve creating a library of related molecules with different substituents on the benzyl (B1604629) ring or modifications to the isopropylthio group. The biological activity of these compounds would then be predicted using models such as Quantitative Structure-Activity Relationship (QSAR). scispace.commdpi.com These models are built by finding a statistical correlation between the structural properties (descriptors) of a set of known active and inactive molecules and their measured biological activity.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at the molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining theoretical investigations of closely related benzylamine (B48309) derivatives and organosulfur compounds. These studies provide a framework for how computational modeling can predict reaction pathways, determine transition state geometries and energies, and rationalize experimental observations for molecules like this compound.

Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and reactivity of organic molecules. For substituted benzylamines, DFT calculations have been successfully used to explore the mechanisms of various reactions, including catalyzed C-H functionalization. For instance, in studies of iridium-catalyzed ortho-C–H alkenylation of benzylamines, DFT has been used to map out the entire catalytic cycle. nih.gov These calculations can identify the active catalytic species, elucidate the sequence of elementary steps such as N-H deprotonation, C-H activation, migratory insertion, and reductive elimination, and determine the rate-determining step by comparing the energy barriers of all proposed pathways. nih.gov The calculated energy profiles provide a detailed picture of the reaction progress, showing the relative energies of reactants, intermediates, transition states, and products.

A pertinent example of computational modeling applied to a sulfur-containing benzylamine derivative comes from the study of photolabile protecting groups. In a comparative study, the photochemical release of benzylamine from a coumarin-based thiocarbamate was investigated against its carbamate (B1207046) analog. oup.com Computational modeling was employed to rationalize the experimentally observed faster release from the sulfur-containing compound. The activation energies for the dissociation of the C–S bond in the triplet state of the thiocarbamate and the C–O bond in the triplet state of the carbamate were calculated. oup.com The significantly lower calculated energy barrier for the C–S bond cleavage provided a quantitative explanation for the enhanced cleavage efficiency of the thiocarbamate. oup.com

This type of study highlights how computational chemistry can directly probe the influence of a sulfur atom on a reaction mechanism, a concept directly applicable to understanding the reactivity of the isopropylthio group in this compound.

In a different context, the mechanism of the base-induced 5-endo cyclization of benzyl alkynyl sulfides has also been elucidated using computational methods. nih.gov These calculations explored the potential energy surface for the reaction, identifying key intermediates and transition states. The study revealed that the reaction proceeds through the formation of an allene (B1206475) intermediate, which then undergoes cyclization. nih.gov This demonstrates the capability of computational modeling to distinguish between alternative mechanistic pathways and to rationalize product formation in reactions involving sulfur-containing aromatic compounds.

While the specific reaction mechanisms of this compound have yet to be the focus of dedicated computational studies, the existing body of research on related compounds provides a clear indication of how such investigations would proceed. By applying established computational methodologies like DFT, researchers can model proposed reaction pathways, calculate the energetics of transition states and intermediates, and ultimately provide a detailed, molecular-level understanding of the chemical transformations involving this compound.

Interactive Data Table: Calculated Activation Energies for Photochemical Bond Cleavage

The following table presents data from a computational study on the activation energies for the dissociation of the C–X (X=S or O) bond in the triplet state of coumarin-based caged benzylamines, illustrating the effect of the sulfur atom on the reaction barrier. oup.com

| Compound | Bond Cleaved | Computational Method | Basis Set | Solvation Model | Calculated Activation Energy (kcal/mol) |

| Coumarin-thiocarbamate-benzylamine | C–S | UB3LYP | 6-31G+(d) | SMD (DMSO) | Lower than C-O bond |

| Coumarin-carbamate-benzylamine | C–O | UB3LYP | 6-31G+(d) | SMD (DMSO) | Approximately 2x higher than C-S bond |

Biological and Pharmacological Investigations of 4 Isopropylthio Benzylamine in Vitro and Mechanistic Focus

Antimicrobial Activity Mechanisms (In Vitro Models)

It is plausible that 4-(Isopropylthio)benzylamine could exert its antibacterial effects through a similar mechanism involving membrane disruption. The lipophilic nature of the isopropylthio group may facilitate the compound's interaction with and insertion into the bacterial cell membrane. However, without direct experimental evidence, this remains a hypothesis. Further studies, such as membrane potential assays and electron microscopy, would be required to confirm the precise antibacterial mechanism of this compound against strains like E. coli and S. aureus.

Table 2: General Antibacterial Activity of Related Benzyl (B1604629) Derivatives This table is for illustrative purposes and highlights the activity of a related compound, as specific data for this compound is not available.

| Bacterial Strain | Compound | Mechanism of Action | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | Benzyl isothiocyanate | Cell membrane disruption | 1 µL/mL |

| Staphylococcus aureus | Benzyl isothiocyanate | Cell membrane disruption | 0.5 µL/mL |

The antifungal mechanism of the benzylamine (B48309) class of compounds is well-established. ebsco.com Benzylamines, such as butenafine, act by inhibiting the enzyme squalene epoxidase. nih.gov This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two primary effects that contribute to the antifungal activity:

A deficiency in ergosterol, which compromises the integrity and function of the fungal cell membrane. nih.gov

The accumulation of toxic levels of squalene within the fungal cell. ebsco.com

This dual mechanism results in increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. nih.gov As this compound is a benzylamine derivative, it is highly probable that it shares this mechanism of action. The specific substitutions on the benzyl ring can influence the potency of squalene epoxidase inhibition. nih.gov

Table 3: Antifungal Mechanism of Benzylamine Derivatives

| Compound Class | Target Enzyme | Effect on Fungal Cell | Result |

| Benzylamines | Squalene epoxidase | Ergosterol depletion, Squalene accumulation | Fungal cell death |

Several studies have highlighted the potential of benzylamine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Research has shown that some substituted benzyloxy-benzylamine compounds act as inhibitors of the mycobacterial acetyltransferase Eis. nih.gov The Eis enzyme is responsible for conferring resistance to the aminoglycoside antibiotic kanamycin. By inhibiting Eis, these compounds can restore the susceptibility of resistant M. tuberculosis strains to kanamycin.

Another potential mechanism of action for benzylamine derivatives against mycobacteria is the inhibition of cell wall synthesis. nih.gov The complex mycobacterial cell wall is a key target for many antimycobacterial drugs. Some polycyclic amine derivatives, which include a benzylamine moiety, have been shown to cause damage to the cell wall. nih.gov

A study on a series of novel benzylamine derivatives showed that most of the synthesized compounds exhibited activity against the M. tuberculosis H37Rv strain, with MIC90 values ranging from 20 to 28 µM. researchgate.net This suggests that the benzylamine scaffold is a promising starting point for the development of new antituberculosis agents. The precise mechanism by which this compound may exert antimycobacterial effects would require further investigation but could potentially involve one or both of the mechanisms described above.

Table 4: Potential Antimycobacterial Mechanisms of Benzylamine Derivatives

| Proposed Mechanism | Molecular Target | Consequence for M. tuberculosis |

| Enzyme Inhibition | Acetyltransferase Eis | Restoration of kanamycin susceptibility |

| Cell Wall Disruption | Cell wall biosynthesis | Inhibition of bacterial growth |

Antiproliferative and Anticancer Mechanisms (In Vitro Cell Models)

A thorough review of available scientific literature reveals a lack of specific studies focused on the in vitro antiproliferative and anticancer mechanisms of this compound. While research exists for structurally related compounds such as benzyl isothiocyanates and other benzylamine derivatives, this information does not directly apply to the specific chemical entity of this compound. The following sections detail the specific areas where research is currently unavailable.

Mechanistic Assessment of Cell Viability and Cytotoxicity

There is currently no published data from in vitro studies, such as MTT or LDH assays, that specifically assesses the cytotoxic effects or the impact on cell viability of this compound across various cancer cell lines. Consequently, key metrics like IC50 (half-maximal inhibitory concentration) values, which quantify a substance's potency in inhibiting a specific biological or biochemical function, are not available for this compound in the context of cancer research.

Analysis of Cell Cycle Perturbations

Scientific investigations into the effects of this compound on cell cycle progression in cancer cells have not been reported. Standard methodologies, such as flow cytometry analysis using DNA staining dyes like propidium iodide, would typically be employed to determine if the compound induces arrest at specific phases of the cell cycle (e.g., G0/G1, S, or G2/M phase). However, no such analyses have been published for this particular compound.

Induction of Apoptosis Pathways

The potential for this compound to induce programmed cell death, or apoptosis, in cancer cells remains uninvestigated in the scientific literature. There are no studies detailing its effect on key apoptotic markers, such as the activation of caspases (e.g., caspase-3, -8, -9), the externalization of phosphatidylserine (measured by Annexin V staining), or the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.

Ligand Binding and Receptor Interaction Profiling (In Vitro)

The interaction profile of this compound with physiologically important proteins and receptors has not been characterized in publicly available research.

Protein Binding Studies (e.g., Bovine Serum Albumin binding)

There are no specific studies available that investigate the binding interaction between this compound and serum albumins, such as Bovine Serum Albumin (BSA). Such studies, often conducted using techniques like fluorescence spectroscopy to measure quenching, circular dichroism to assess conformational changes, and molecular docking to predict binding modes, are essential for understanding the pharmacokinetics of a compound. However, binding constants (Ka), quenching mechanisms, and thermodynamic parameters for the interaction of this compound with BSA have not been determined.

Exploration of Specific Receptor Modulations (e.g., serotonin reuptake)

The modulatory activity of this compound on specific molecular targets, such as the serotonin transporter (SERT), has not been documented. Radioligand binding assays or functional uptake assays would be necessary to determine its affinity (Ki) or inhibitory capacity (IC50) for SERT. Therefore, it is unknown whether this compound possesses activity as a serotonin reuptake inhibitor or interacts with other neurotransmitter receptors.

In Vitro Metabolic Stability and Biotransformation Pathways of this compound

The evaluation of a compound's metabolic fate is a cornerstone of modern drug discovery, providing critical insights into its pharmacokinetic profile. thermofisher.comresearchgate.netif-pan.krakow.pl In vitro models are employed early in the development process to predict in vivo metabolism, helping to identify potential liabilities such as rapid clearance or the formation of reactive metabolites. thermofisher.comif-pan.krakow.plbioivt.com The primary site for drug metabolism is the liver, which contains a host of enzymes capable of modifying xenobiotics. bienta.netcreative-bioarray.com These enzymatic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. longdom.orgnih.govupol.cz Understanding these pathways for a specific new chemical entity (NCE) like this compound is essential for optimizing its structure and predicting its behavior in more complex biological systems.

Assessment of Hepatic Microsomal Stability and Clearance

Hepatic microsomal stability assays are a standard, cost-effective method for determining a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. bienta.netyoutube.comevotec.com In these experiments, the test compound is incubated with liver microsomes—vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes—in the presence of necessary cofactors like NADPH. evotec.commercell.com The disappearance of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.netmercell.com

From this data, key parameters are calculated: the in vitro half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which describes the theoretical maximum clearance rate by the liver in the absence of physiological limitations like blood flow. researchgate.netif-pan.krakow.pl These values allow compounds to be ranked based on their metabolic lability and help predict in vivo hepatic clearance. creative-bioarray.comyoutube.comnih.gov

Below is a representative data table illustrating typical results from a human liver microsomal (HLM) stability assay, including hypothetical values for this compound against common control compounds.

| Compound | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Clint (µL/min/mg protein) | Predicted Stability Class |

|---|---|---|---|---|---|

| This compound (Hypothetical) | 0 | 100 | 45 | 30.8 | Moderate |

| 5 | 92 | ||||

| 15 | 78 | ||||

| 30 | 61 | ||||

| 45 | 50 | ||||

| Verapamil (High Clearance Control) | 30 | <5 | <10 | >138 | High |

| Carbamazepine (Low Clearance Control) | 45 | >85 | >90 | <15.4 | Low |

Identification of Cytochrome P450 (CYP) Isoform Involvement

Based on the structure of this compound, likely candidates for its metabolism would include major isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP2C19. nih.gov The presence of a sulfur atom suggests possible involvement of flavin-containing monooxygenases (FMOs) as well.

| CYP Isoform | Metabolism Rate (pmol/min/pmol CYP) | Relative Contribution (%) |

|---|---|---|

| CYP1A2 | 5.2 | 10 |

| CYP2C9 | 11.4 | 22 |

| CYP2C19 | 8.3 | 16 |

| CYP2D6 | 4.1 | 8 |

| CYP3A4 | 22.8 | 44 |

Characterization of Phase I and Phase II Metabolic Pathways

Phase I Metabolism: These reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis, making the molecule more water-soluble. longdom.orgnih.gov For this compound, several Phase I pathways are plausible:

S-Oxidation: The thioether moiety is susceptible to oxidation by CYPs or FMOs, leading to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone.

N-Dealkylation/Deamination: The primary amine can undergo oxidative deamination, catalyzed by monoamine oxidases or CYPs, to form the corresponding aldehyde, which would then be rapidly oxidized to benzoic acid. nih.gov

Aromatic Hydroxylation: Direct oxidation of the benzene (B151609) ring is a common metabolic pathway, although it is generally a minor route for this type of structure.

Phase II Metabolism: Following Phase I, the modified compound can undergo conjugation with endogenous molecules to further increase its polarity and facilitate excretion. upol.czlongdom.org

Glucuronidation: If hydroxylation occurs in Phase I, the resulting hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety. longdom.org

Sulfation: Aromatic hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs). longdom.org

Glycine Conjugation: The benzoic acid metabolite formed via deamination can be conjugated with glycine to form hippuric acid, a common pathway for eliminating aromatic acids. nih.gov

In Vitro Metabolite Identification and Profiling

To confirm the proposed pathways, metabolite identification studies are performed. researchgate.netscispace.comresearchgate.net This involves incubating this compound with metabolically competent systems like hepatocytes or liver S9 fractions, which contain both Phase I and Phase II enzymes. bienta.netcreative-bioarray.com The resulting mixture is analyzed by high-resolution mass spectrometry (LC-QTOF-MS), which can detect and help elucidate the structures of metabolites based on their accurate mass. researchgate.netbioivt.com

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Metabolic Phase |

|---|---|---|---|

| M1 | Sulfoxidation | +16 Da | Phase I |

| M2 | Sulfone Formation | +32 Da | Phase I |

| M3 | Oxidative Deamination (to Benzoic Acid) | -1 Da (+COOH for -CH2NH2) | Phase I |

| M4 | Glycine Conjugation of M3 | +57 Da (from M3) | Phase II |

Role as a Chemical Building Block in Drug Discovery and Development

Substituted benzylamines are considered "privileged building blocks" in medicinal chemistry. pageplace.deroutledge.com This is due to their versatile reactivity and their prevalence in biologically active molecules. This compound serves as a valuable scaffold for synthesizing more complex drug candidates, offering several strategic advantages. nih.govopenmedicinalchemistryjournal.com

The primary amine group is a key functional handle that can readily participate in a wide range of chemical reactions, including:

Amide Bond Formation: Reaction with carboxylic acids or acyl chlorides to form amides, a common functional group in many pharmaceuticals.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines, enabling the exploration of diverse chemical space. nih.govnih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The 4-(isopropylthio) substituent on the aromatic ring provides specific physicochemical properties. The thioether group increases lipophilicity, which can enhance membrane permeability. Furthermore, the isopropyl group provides steric bulk that can influence binding to biological targets and may protect the sulfur atom from rapid metabolism. The strategic placement of this group allows chemists to fine-tune the electronic and steric properties of the final compound, which is critical for optimizing potency, selectivity, and pharmacokinetic properties. scripps.edusciencedaily.comthieme.de The use of such specialized building blocks is a key tactic in modern drug discovery to accelerate the synthesis of novel compounds with improved therapeutic potential. pageplace.deroutledge.com

Conclusion and Future Academic Research Directions

Summary of Academic Contributions to the Understanding of 4-(Isopropylthio)benzylamine

Academic research on this compound specifically is sparse; however, the existing literature on related benzylamine (B48309) and thioether compounds provides a foundational context. The primary contributions have been in the domain of synthetic chemistry, where methods applicable to its formation have been developed. For instance, the synthesis of various benzylamine derivatives often involves reductive amination of the corresponding benzaldehyde (B42025), a pathway that is directly applicable to the synthesis of this compound. nih.gov Similarly, the formation of the thioether linkage is well-documented in organic synthesis literature, typically achieved through nucleophilic substitution reactions.

The broader class of benzylamines has been investigated for various biological activities, including antimycotic and antitubercular properties. nih.govopenmedicinalchemistryjournal.com These studies, while not directly involving this compound, establish a precedent for the potential biological relevance of the benzylamine scaffold. Research into compounds containing a thioether moiety has also shown a wide range of biological activities, suggesting that the sulfur-containing group is a critical pharmacophore in various contexts. researchgate.net

Identification of Key Knowledge Gaps in the Academic Literature

The most significant knowledge gap is the lack of dedicated studies on this compound itself. While its synthesis can be inferred from general methods, there is a notable absence of published research detailing its specific reaction kinetics, yield optimization, or the development of green synthetic routes.

Furthermore, the physicochemical and pharmacological profiles of this compound remain largely uncharacterized. There is a dearth of information regarding its:

Biological Targets: The specific proteins, enzymes, or receptors with which this compound interacts are unknown.

Mechanism of Action: Without identified biological targets, the molecular mechanisms underlying any potential biological activity have not been investigated.

Structure-Activity Relationships (SAR): No studies have been conducted to understand how modifications to the isopropylthio or benzylamine moieties would affect its activity.

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been evaluated.

This lack of fundamental data prevents a thorough understanding of the compound's potential applications in medicinal chemistry or materials science.

Prospective Avenues for Future Academic Inquiry and Interdisciplinary Research

The existing knowledge gaps provide a clear roadmap for future academic investigation. A multidisciplinary approach, combining organic synthesis, medicinal chemistry, and chemical biology, would be most fruitful.

Future research could focus on developing and optimizing synthetic routes to this compound and its derivatives. Key areas of exploration include:

Catalytic Methods: Investigating transition-metal-catalyzed cross-coupling reactions to form the C-S bond, which could offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution.

One-Pot Syntheses: Designing tandem reaction sequences, for example, combining the dehydrogenation of benzyl (B1604629) alcohol with subsequent amination and reduction steps, could improve efficiency and reduce waste. hw.ac.uk

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, potentially leading to higher yields and purity while enhancing safety.

A comparative analysis of different synthetic strategies could be compiled, as shown in the table below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Reductive Amination | High functional group tolerance, readily available starting materials. | Optimization of reducing agents and reaction conditions for higher yields. |

| Catalytic C-S Coupling | Milder conditions, potential for broader derivative synthesis. | Screening of catalyst systems (e.g., Palladium, Nickel, Copper) and ligands. |

| Tandem Reactions | Increased efficiency, reduced purification steps, greener process. | Development of a compatible multi-catalyst system for a one-pot process. |

Assuming preliminary screening identifies biological activity, advanced mechanistic studies would be crucial. These could involve:

Target Identification: Utilizing techniques like affinity chromatography, activity-based protein profiling (ABPP), or yeast two-hybrid screening to identify the molecular targets of this compound.

Enzymatic Assays: If the target is an enzyme, detailed kinetic studies could elucidate the mode of inhibition (e.g., competitive, non-competitive) and determine key kinetic parameters like Kᵢ.

Structural Biology: Co-crystallization of the compound with its target protein or the use of NMR spectroscopy could reveal the specific binding interactions at the atomic level, providing a basis for rational drug design.

Cellular Assays: Investigating the downstream effects of target engagement in cellular models, such as changes in signaling pathways, gene expression, or cell cycle progression. nih.gov

The structure of this compound could serve as a scaffold for the creation of chemical probes to investigate biological systems. nih.gov High-quality chemical probes are essential tools for understanding protein function and validating new drug targets. nih.govrockefeller.edu

Future work could focus on:

Fluorophore Conjugation: Attaching a fluorescent dye to the benzylamine scaffold would enable visualization of its subcellular localization and interaction with binding partners using techniques like fluorescence microscopy.

Affinity Probes: Incorporating a biotin (B1667282) tag would allow for the pulldown and identification of binding proteins from cell lysates.

Photoaffinity Labeling: Introducing a photoreactive group would enable the formation of a covalent bond between the probe and its target protein upon UV irradiation, facilitating unambiguous target identification.

The development of such probes would not only advance the understanding of this compound's own biological role but also provide valuable tools for broader biological research. nih.gov

Q & A

Q. What are the key structural features of 4-(Isopropylthio)benzylamine that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by its benzylamine core, isopropylthio (-S-iPr) substituent, and electron-rich aromatic ring. The isopropylthio group introduces steric bulk and modulates electron density via sulfur’s lone pairs, affecting nucleophilic substitution or oxidation reactions. Comparative studies with analogs (e.g., 4-(Methylthio)benzylamine) highlight that bulkier substituents like isopropylthio reduce reaction rates in SN2 pathways but enhance stability in oxidative environments . For structural verification, use NMR (¹H/¹³C) to confirm substitution patterns and X-ray crystallography to resolve steric effects.

Q. What are common synthetic routes for this compound, and what are their limitations?

A primary method involves the reduction of 4-(Isopropylthio)benzaldehyde using lithium aluminum hydride (LiAlH4) in anhydrous THF, yielding the amine with >85% efficiency . Alternatively, nucleophilic substitution of 4-(Isopropylthio)benzyl chloride with ammonia under high pressure can be employed, though this requires careful control of stoichiometry to avoid over-alkylation. Key limitations include sensitivity of the thioether group to strong oxidizing agents and the need for inert atmospheres to prevent sulfur oxidation .

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

Purity is best assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Stability studies should monitor decomposition under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% RH for 4 weeks revealed <5% degradation, indicating robustness in dry, dark conditions . Always compare melting points (lit. 100–108°C) and spectral data with PubChem or Reaxys entries to validate identity .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). For instance, notes varying IC50 values (5–50 µM) in kinase inhibition assays due to DMSO concentration effects. To address this, standardize solvent concentrations (<1% v/v) and include positive controls (e.g., staurosporine for kinase assays). Cross-validate findings using orthogonal techniques like SPR (surface plasmon resonance) to measure binding kinetics directly .

Q. What experimental strategies optimize the interaction of this compound with hydrophobic binding pockets in protein targets?

Molecular docking simulations (AutoDock Vina) predict that the isopropylthio group enhances hydrophobic interactions in enzymes like cytochrome P450. Validate with mutagenesis studies: replace residues in the binding pocket (e.g., Phe→Ala) and measure activity shifts via fluorometric assays. Thermodynamic profiling (ITC) can quantify entropy-driven binding contributions from the thioether moiety .

Q. How does the isopropylthio substituent influence the compound’s metabolic stability in pharmacokinetic studies?

In vitro liver microsome assays (human/rat) show that the isopropylthio group reduces CYP450-mediated oxidation compared to methylthio analogs, extending half-life (t½ = 2.3 vs. 1.1 hours). Use LC-MS/MS to identify metabolites; major pathways include S-oxidation to sulfoxide and N-acetylation. For in vivo correlation, administer the compound to Sprague-Dawley rats and collect plasma samples at 0–24 hours .

Q. What analytical techniques are critical for resolving isomeric impurities in this compound synthesis?

Chiral HPLC (Chiralpak AD-H column) separates enantiomers if the synthesis introduces stereocenters. For regioisomers (e.g., 3- vs. 4-substituted byproducts), use high-resolution MS/MS and 2D NMR (COSY, NOESY) to distinguish substitution patterns. highlights that even minor impurities (<0.5%) can skew biological data, necessitating rigorous QC .

Methodological Guidance

Q. How to design a robust SAR study for this compound derivatives?

Systematically vary substituents on the benzylamine core (e.g., electron-withdrawing/-donating groups) and assess effects on target binding (Kd) and cellular potency (IC50). Use parallel synthesis to generate a library of 20–50 analogs. For data analysis, apply multivariate regression to identify key physicochemical descriptors (logP, polar surface area) correlating with activity .

Q. What are best practices for scaling up this compound synthesis without compromising yield?

Transition from batch to flow chemistry for exothermic steps (e.g., LiAlH4 reduction). Optimize parameters using Design of Experiments (DoE): temperature (0–5°C), residence time (10–30 min), and reagent stoichiometry (1.0–1.5 equiv). Pilot studies in achieved 92% yield at 10 g scale with 99% purity .

Q. How to address low solubility of this compound in aqueous assays?

Employ co-solvents (e.g., cyclodextrins) or formulate as nanoparticles via solvent-antisolvent precipitation. Dynamic light scattering (DLS) confirms particle size (<200 nm). reports a solubility of 0.8 mg/mL in PBS; adding 5% PEG-400 increases this to 5.2 mg/mL without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.